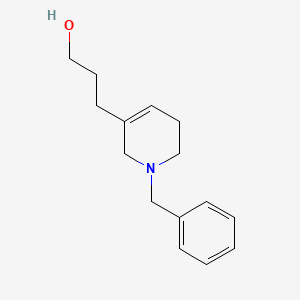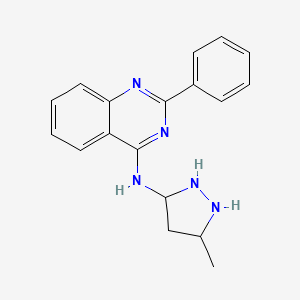![molecular formula C42H50N2O9 B12295180 9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)
9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adiantifoline involves multiple steps, starting from simpler organic molecules. One common approach is the total synthesis method, which has been successfully accomplished by researchers . The synthetic route typically involves the formation of the bisbenzylisoquinoline core through a series of condensation and cyclization reactions. Key reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of Adiantifoline is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and process optimization may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Adiantifoline undergoes several types of chemical reactions, including:
Oxidation: Adiantifoline can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Adiantifoline include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the chemical reactions of Adiantifoline depend on the specific reaction conditions and reagents used
Scientific Research Applications
Adiantifoline has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Adiantifoline serves as a valuable intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a useful building block for designing new compounds with potential pharmaceutical applications.
Biology: In biological research, Adiantifoline has been studied for its potential as an anticancer agent.
Industry: While industrial applications are limited, Adiantifoline’s unique chemical properties may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Adiantifoline involves its interaction with specific molecular targets and pathways within biological systems. As a bisbenzylisoquinoline alkaloid, Adiantifoline can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit certain enzymes and disrupt cellular processes is believed to contribute to its biological effects.
Comparison with Similar Compounds
Adiantifoline is structurally related to other bisbenzylisoquinoline alkaloids, such as:
- Berberine
- Palmatine
- Jatrorrhizine
Compared to these compounds, Adiantifoline exhibits unique structural features and biological activities. For example, its specific arrangement of functional groups and stereochemistry may confer distinct pharmacological properties. Understanding these differences can help researchers design more effective and targeted therapeutic agents.
Conclusion
Adiantifoline is a fascinating compound with a rich chemical and biological profile Its complex structure and diverse reactivity make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C42H50N2O9 |
|---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3 |
InChI Key |
UEKRHVIBSZVFQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)


![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)

![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)




![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)

